molecular formula C13H16N2O B8332403 5-Amino-2-cyclohexyloxybenzonitrile CAS No. 288252-05-1

5-Amino-2-cyclohexyloxybenzonitrile

Cat. No. B8332403
M. Wt: 216.28 g/mol
InChI Key: BURZJIMBTCSYBS-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

Subsequently, ammonium chloride (1.8 g) and iron powder (9.2 g) were added to a mixed solvent of water (32 ml) and ethanol (130 ml), and the mixture was heated to 65° C. Then, ethanol solution (4 ml) containing 2-cyclohexyloxy-5-nitrobenzonitrile (11.6 g) was added dropwise over 20 min and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. n-Hexane was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of diisopropyl ether-n-hexane to give the title compound (9.5 g), melting point: 59° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
2-cyclohexyloxy-5-nitrobenzonitrile
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].O.[CH:4]1([O:10][C:11]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:12]=2[C:13]#[N:14])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1>[Fe].C(O)C>[NH2:19][C:16]1[CH:17]=[CH:18][C:11]([O:10][CH:4]2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)=[C:12]([CH:15]=1)[C:13]#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
32 mL
Type
reactant
Smiles
O
Name
Quantity
9.2 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2-cyclohexyloxy-5-nitrobenzonitrile
Quantity
11.6 g
Type
reactant
Smiles
C1(CCCCC1)OC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at a refluxing temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
n-Hexane was added to the residue
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from a mixed solvent of diisopropyl ether-n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)OC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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